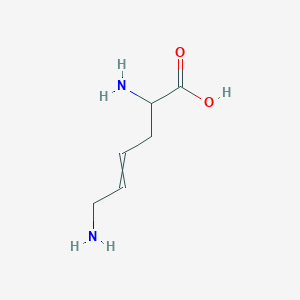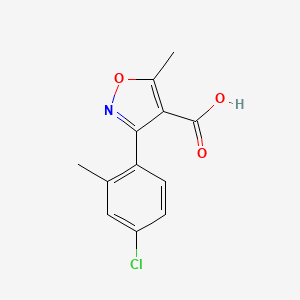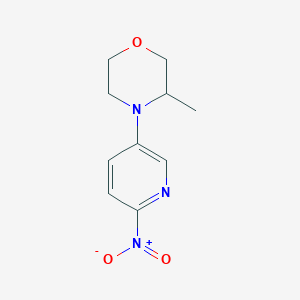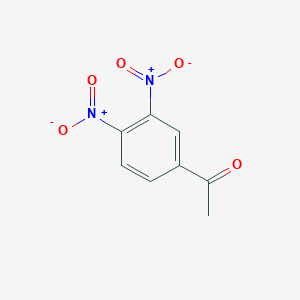
2,6-Diaminohex-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminohex-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups attached to a hexenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diaminohex-4-enoic acid typically involves the reaction of N-(4-chloro-2-butynyl)phthalimide with the sodium salt of ethyl acetamidomalonate. This reaction is followed by a two-step hydrolysis process to yield the desired acetylenic diamino acid . Another method involves the synthesis of trans-4,5-didehydro-DL-lysine, which is achieved through specific reaction conditions and reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of reactors and controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diaminohex-4-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino groups and the double bond in the hexenoic acid backbone .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds where the amino groups or the double bond have been modified .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: In biological research, 2,6-diaminohex-4-enoic acid has been investigated for its role as a lysine analog. It has been shown to inhibit the growth of certain microorganisms by interfering with DNA, RNA, and protein synthesis .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the synthesis of specialized products .
Mecanismo De Acción
The mechanism of action of 2,6-diaminohex-4-enoic acid involves its interaction with specific molecular targets and pathways. As a lysine analog, it competes with lysine for incorporation into proteins, thereby disrupting normal protein synthesis. This disruption leads to the inhibition of DNA, RNA, and protein synthesis in microorganisms, ultimately inhibiting their growth .
Comparación Con Compuestos Similares
- 4-oxo-L-lysine
- 2,6-diamino-4-oxohexanoic acid
- 2,6-diaminopimelic acid
Comparison: Compared to these similar compounds, 2,6-diaminohex-4-enoic acid is unique due to its double bond in the hexenoic acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2,6-diaminohex-4-enoic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-2-1-3-5(8)6(9)10/h1-2,5H,3-4,7-8H2,(H,9,10) |
Clave InChI |
XDEFUBWPXAOAME-UHFFFAOYSA-N |
SMILES canónico |
C(C=CCN)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)








